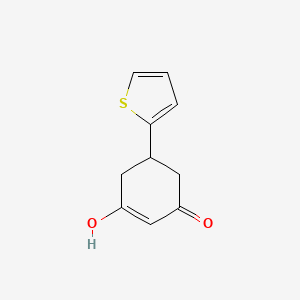

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2 |

InChI Key |

FLXYAARDDKWMSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Three-Component Synthesis

The one-pot condensation of aldehydes, thiophenol derivatives, and 1,3-cyclohexanediones represents a robust strategy for synthesizing 3-hydroxy-5-arylcyclohex-2-en-1-one analogs. For example, 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone was synthesized using p-dodecylbenzene sulfonic acid (DBSA) under ultrasound irradiation. Adapting this method for 3-hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one would involve:

-

Reacting thiophene-2-carbaldehyde with 1,3-cyclohexanedione (or its 5,5-dimethyl variant) in a 1:2 molar ratio.

-

Employing DBSA (10 mol%) in ethanol/water (1:1) under ultrasound (40 kHz, 60°C).

-

Achieving yields >85% within 2–4 hours, as reported for analogous arylthioether derivatives.

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces activation energy. Comparative studies show ultrasound reduces reaction times by 50% compared to conventional heating.

g-C₃N₄·SO₃H Ionic Liquid-Catalyzed Synthesis

Graphitic carbon nitride functionalized with sulfonic acid groups (g-C₃N₄·SO₃H) has emerged as a recyclable catalyst for Knoevenagel–Michael reactions. In a representative protocol:

-

Catalyst preparation : Sulfonation of g-C₃N₄ (derived from urea pyrolysis) with chlorosulfonic acid.

-

Reaction conditions : Thiophene-2-carbaldehyde (1 mmol), 1,3-cyclohexanedione (2 mmol), and g-C₃N₄·SO₃H (15 mg) in ethanol/water (1:1) at 80°C for 3 hours.

-

Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield the product.

This method achieves >90% conversion with a turnover frequency (TOF) of 30 h⁻¹, outperforming homogeneous acids like H₂SO₄. The catalyst retains 95% activity after six cycles, as confirmed by FT-IR and XRD.

Transition Metal-Catalyzed Approaches

Cobalt-Catalyzed Allylic Alkylation

Cobalt hydride (CoH) catalysis enables the coupling of thiophene-containing olefins with 1,3-diketones. A modified protocol from involves:

-

Catalyst system : [Co]-1 (3 mol%), TMFP-BF₄ (20 mol%), and TMDSO (4.0 equiv) in toluene.

-

Substrates : Thiophen-2-yl ethylene and 1,3-cyclohexanedione.

-

Conditions : Room temperature, 12 hours under N₂ atmosphere.

This method affords the product in 65–75% yield with excellent regioselectivity (>20:1). Mechanistic studies suggest a CoH-mediated hydrogen atom transfer (HAT) followed by conjugate addition.

Comparative Analysis of Synthetic Routes

The g-C₃N₄·SO₃H method offers the highest efficiency and sustainability, while CoH catalysis provides unique selectivity for complex substrates.

Structural Characterization and Validation

Critical spectroscopic data for this compound analogs include:

-

¹H NMR : A singlet at δ 4.62–5.16 ppm for the methine bridge proton.

-

¹³C NMR : Carbonyl signals at δ 195–205 ppm and aromatic carbons at δ 120–140 ppm.

-

IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200 cm⁻¹ (O-H).

X-ray crystallography of 5,5-dimethyl analogs confirms the enolized β-diketone structure, with bond lengths of 1.28 Å (C=O) and 1.40 Å (C-O) .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, allowing chemists to construct more complex molecules. Its unique structure facilitates various chemical reactions, making it valuable in developing new compounds with diverse functionalities.

Pharmaceutical Development

Research has indicated that 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one possesses potential therapeutic properties. It has been explored for its anti-inflammatory and antinociceptive effects, suggesting its applicability in developing pain-relief medications.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit nitric oxide production in specific cell lines, indicating its potential as an anti-inflammatory agent. This mechanism is critical for developing drugs targeting inflammatory diseases.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity while maintaining stability under various conditions is advantageous for these applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, indicating its potential anti-inflammatory effects . Molecular docking studies have suggested that the compound has a high affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain and inflammation pathways .

Comparison with Similar Compounds

Key Observations :

- Thiophen-2-yl vs. Thian-3-yl/Tetrahydropyran-4-yl: The thiophene group in the target compound is sulfur-aromatic, while thian-3-yl (tetrahydrothiopyran) and tetrahydropyran-4-yl are saturated heterocycles.

- Substituent at Position 2 : The absence of an imine or imidoyl group in the target compound distinguishes it from herbicidal analogs. These substituents in profoxydim, cycloxydim, and tralkoxydim are critical for ACCase inhibition .

Physicochemical Properties

Molecular Weight and Formula

| Compound Name | Molecular Formula | Average Mass (g/mol) | Monoisotopic Mass (g/mol) | |

|---|---|---|---|---|

| This compound | C₁₁H₁₀O₂S | 206.26 | 206.0402 | |

| Tralkoxydim | C₂₀H₂₇NO₃ | 329.44 | 329.1991 | |

| Cycloxydim | C₁₇H₂₆NO₃S | 324.46 | 324.1630 |

Key Observations :

- The target compound has a lower molecular weight compared to herbicidal analogs, likely due to simpler substituents. This may enhance solubility but reduce persistence in soil .

Biological Activity

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antioxidant properties, interactions with biological molecules, and therapeutic potentials, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a cyclohexene backbone with a hydroxyl group and a thiophenyl substitution, which contributes to its reactivity and biological properties. Its molecular formula is CHOS, indicating the presence of both sulfur and oxygen atoms that play crucial roles in its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A comparative study showed that this compound has an IC value of 28.23 μg/mL against ABTS radical scavenging activity, which is superior to ascorbic acid's IC of 30.23 μg/mL . The antioxidant activity is attributed to the presence of the hydroxyl group, which can donate electrons to free radicals.

The mechanism through which this compound exhibits its biological activity involves interactions with various enzymes and proteins. Molecular docking studies suggest that it binds effectively to cytochrome c peroxidase, forming stable interactions that enhance its antioxidant capacity .

Neuroprotective Effects

In studies examining neuroprotective effects, derivatives of compounds similar to this compound have shown promise in models of Parkinson's disease (PD). For instance, Prottremine, which shares structural similarities, demonstrated significant antiparkinsonian activity and was able to protect dopamine neurons from toxin-induced death . This suggests potential therapeutic applications for the thiophenyl-substituted compound in neurodegenerative disorders.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods, including Claisen rearrangement and palladium-catalyzed reactions. These synthetic routes allow for modifications that can enhance biological activity or selectivity against certain targets .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound contributes to its distinct biological profile. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-cyclohexanone | Hydroxyl group on cyclohexanone | Limited activity |

| 5-(Thiophen-2-yl)-cyclohexanone | Thiophenyl group without hydroxyl | Moderate activity |

| 3-Hydroxy-5-(thiophen-2-yl)-cyclohexanone | Hydroxyl + thiophenyl substitution | High antioxidant activity |

This table illustrates how variations in structure can significantly influence biological efficacy.

Q & A

Q. What established synthetic routes are available for 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one, and what analytical techniques are critical for confirming its structure?

- Methodological Answer: Common synthetic approaches include condensation reactions between thiophene derivatives and cyclohexenone precursors, often involving catalytic acid/base conditions. For structural confirmation, use:

- X-ray crystallography with refinement via SHELX software to resolve bond lengths and angles .

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify regiochemistry and hydrogen bonding .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

- Methodological Answer:

- Chromatographic methods : HPLC or TLC with UV/fluorescence detection to monitor degradation products .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .

- Spectroscopic tracking : Periodic FT-IR or NMR to detect hydrolytic or oxidative changes, especially under acidic/alkaline conditions .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer:

- Refer to hazard classifications (e.g., H317 for skin sensitization ).

- Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres to minimize oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically resolved?

- Methodological Answer:

- Cross-validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions to isolate variables like solvent/pH effects .

- Computational alignment : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify binding discrepancies .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability in dose-response curves .

Q. What strategies optimize the reaction yield and selectivity during synthesis, particularly for stereoisomers?

- Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess .

- Solvent optimization : Use polarity maps (e.g., Kamlet-Taft parameters) to balance reaction kinetics and thermodynamic control .

- In situ monitoring : Employ Raman spectroscopy or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate its mechanism of action?

- Methodological Answer:

- Hybrid workflow :

Perform molecular dynamics simulations (e.g., GROMACS) to predict binding conformations .

Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Use mutagenesis studies on target proteins (e.g., enzymes) to confirm critical docking-predicted residues .

Q. What advanced crystallographic techniques address challenges in resolving high-resolution structures of this compound?

- Methodological Answer:

- Twinning analysis : Use SHELXL for deconvoluting twinned data via HKLF5 refinement .

- High-pressure cryocooling : Minimize crystal disorder during X-ray diffraction data collection .

- Complementary validation : Cross-check with electron density maps (e.g., OMIT maps) and Hirshfeld surface analysis to confirm hydrogen bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer:

- Assay standardization : Calibrate using positive controls (e.g., known inhibitors) and normalize data to cell viability controls .

- Structural benchmarking : Compare crystallographic data (e.g., bond angles in active sites) to rule out polymorphic variations .

- Machine learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict outliers and identify confounding factors .

Structural and Mechanistic Insights

Q. What techniques are critical for characterizing tautomeric or stereoisomeric forms of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.